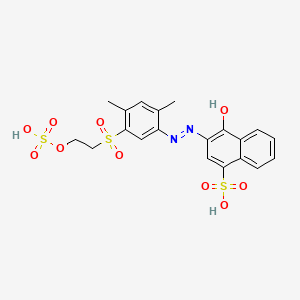
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes a naphthalene ring, sulfonic acid groups, and azo linkages, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-dimethyl-5-aminobenzenesulfonic acid. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid in an alkaline medium to form the azo compound.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce additional sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc dust in acidic medium.
Substitution Reactions: Sulfuric acid or chlorosulfonic acid for sulfonation.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various sulfonated or desulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This cleavage can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Naphthalenesulfonic acid, 6-((2,4-dimethyl-5-sulfonylphenyl)azo)-4-hydroxy-
- 1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-hydroxy-
Uniqueness
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- is unique due to its specific substitution pattern on the naphthalene ring and the presence of both sulfooxyethyl and sulfonyl groups. These structural features contribute to its distinct chemical properties and applications, particularly in the field of dye chemistry.
Eigenschaften
CAS-Nummer |
67828-18-6 |
|---|---|
Molekularformel |
C20H20N2O10S3 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
3-[[2,4-dimethyl-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H20N2O10S3/c1-12-9-13(2)18(33(24,25)8-7-32-35(29,30)31)10-16(12)21-22-17-11-19(34(26,27)28)14-5-3-4-6-15(14)20(17)23/h3-6,9-11,23H,7-8H2,1-2H3,(H,26,27,28)(H,29,30,31) |
InChI-Schlüssel |
SWPLODLAJSGBPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)CCOS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


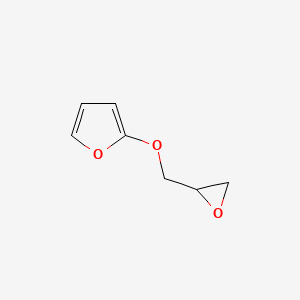
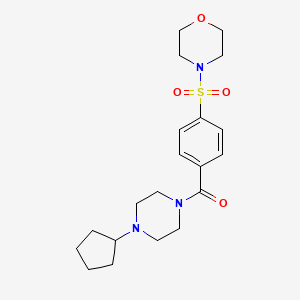
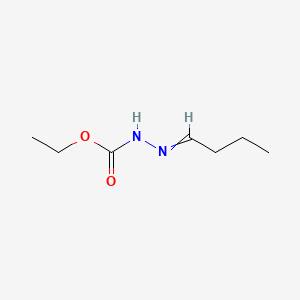
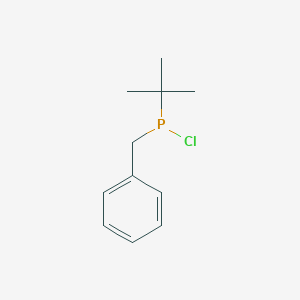

![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)

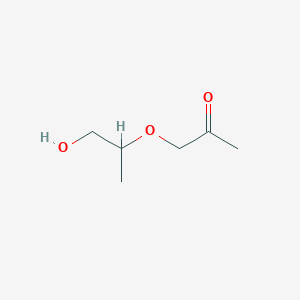
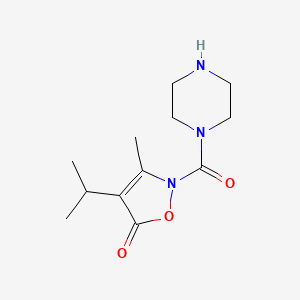
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
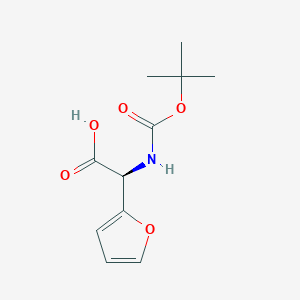
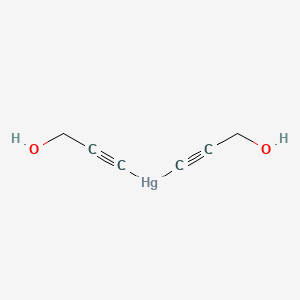
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
